Danicamtiv is synthesized through complex chemical reactions involving various organic compounds, including pyrazole, piperidine, and oxazole derivatives. It falls under the category of small molecule drugs aimed at improving cardiac function by enhancing the contractile properties of heart muscle cells .
The synthesis of Danicamtiv involves multiple steps, which include the formation of key intermediates that undergo specific reactions. Although the proprietary nature of the detailed synthetic routes limits public disclosure, it is known that fluorination and sulfonylation reactions play significant roles in its preparation. The synthesis likely includes the following steps:
Danicamtiv's structure can be represented by its InChI Key (NREKKBAMVWQRES-MRXNPFEDSA-N) and its canonical SMILES notation (CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C).
The compound features several functional groups that contribute to its biological activity, including sulfonyl groups and fluorinated components that enhance its binding affinity to target proteins.
Danicamtiv undergoes various chemical reactions that can alter its structure and functionality:
These reactions are crucial for understanding how Danicamtiv can be modified for improved efficacy or reduced side effects.
Danicamtiv enhances cardiac contractility primarily by increasing the interaction between myosin and actin filaments within cardiac muscle cells. It does this without significantly altering intracellular calcium levels, which is critical for maintaining normal cardiac function.
Key findings from studies indicate that Danicamtiv improves left ventricular ejection fraction and fractional shortening while also affecting diastolic performance at higher concentrations. This dual effect suggests that while it enhances systolic function, it may limit diastolic performance if not carefully dosed .
Danicamtiv exhibits several notable physical and chemical properties:
These properties are crucial for formulating Danicamtiv into a viable pharmaceutical product.
Danicamtiv has shown promise in various scientific applications:
The quest for sarcomere-targeted heart failure therapies emerged from limitations of neurohormonal modulators and calcium-dependent inotropes. Early inotropes like milrinone increased mortality due to calcium dysregulation and arrhythmogenic potential [3]. Omecamtiv mecarbil (OM) represented the first direct cardiac myosin activator, advancing to phase III trials. While OM demonstrated systolic benefits, its association with diastolic impairment, troponin elevations, and skeletal muscle effects highlighted the need for improved agents [3] [6]. Danicamtiv (MYK-491) emerged as a next-generation myotrope developed by Bristol Myers Squibb, specifically engineered for enhanced cardiac selectivity and optimized mechano-kinetic properties [5] [6]. Its development marks a strategic shift toward allosteric modulators that fine-tune myosin's chemomechanical cycle without perturbing calcium homeostasis – addressing a critical therapeutic gap in heart failure with reduced ejection fraction (HFrEF) management [1] [8].
Danicamtiv represents a pharmacotherapeutic innovation for HFrEF, a condition affecting millions globally with 5-year transplant-free survival rates of only 50-70% despite existing therapies [1]. Unlike conventional inotropes, danicamtiv directly targets the sarcomere's force-generating apparatus, enhancing cardiac output without increasing intracellular calcium or myocardial oxygen demand [3] [8]. Preclinical and clinical studies demonstrate its unique capacity to improve both left ventricular (LV) systolic function and left atrial (LA) mechanics – a critical advantage since LA dysfunction independently predicts adverse outcomes in HFrEF [2] [8]. In a phase 2a trial, danicamtiv significantly increased stroke volume (+7.8 mL, p<0.01) and LV ejection fraction while reducing LA minimal volume index (-2.4 mL/m², p<0.01) [8]. These dual-chamber effects distinguish it from OM, which primarily targets ventricular systolic function [7]. The drug's preservation of diastolic function relative to earlier myotropes positions it as a promising candidate for patients with systolic impairment and concomitant atrial myopathy [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7